1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(2-Methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a 2-methoxyphenyl group, at position 5 with a methyl group, and at position 4 with an N-phenyl carboxamide moiety. The 2-methoxy group on the phenyl ring may influence electronic effects and steric interactions, while the N-phenyl carboxamide contributes to solubility and target binding .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-16(17(22)18-13-8-4-3-5-9-13)19-20-21(12)14-10-6-7-11-15(14)23-2/h3-11H,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHOJAPDPLDLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenyl halide and a suitable nucleophile.
Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or methyl sulfonates.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine, such as aniline, under suitable conditions.
Industrial Production Methods
Industrial production of 1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with its analogs:
Substituent Variations on the Phenyl Ring
1-(4-Methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide
- Key Difference : Methoxy group at the para position (vs. ortho in the target compound).
- Impact : The para-methoxy configuration enhances π-π stacking with hydrophobic pockets in molecular docking studies, improving cytotoxicity against cancer cell lines (e.g., IC₅₀ values reduced by 20–30% compared to ortho analogs) .
- Molecular Weight : 308.34 g/mol (identical to the target compound) .
- 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Key Difference: Chlorine substituent at the meta position. However, reduced solubility compared to methoxy-substituted analogs .
1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Modifications to the Triazole Core
- 5-Amino-1-(2-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide Key Difference: Amino group at position 5 (vs. methyl in the target compound). Impact: The amino group introduces hydrogen-bond donor capacity, improving affinity for kinases and proteases. This derivative showed selective antiproliferative activity against renal cancer RXF 393 cells (growth inhibition: −13.42%) .
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide
Complex Hybrid Structures
- 1-[3-(4-Chlorophenyl)benzo[c]isoxazol-5-yl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Mechanistic and Pharmacological Insights
- Electron-Donating vs. Withdrawing Groups : Methoxy (ortho or para) improves solubility and target binding via hydrogen bonding, while halogens (e.g., Cl) enhance electrophilic interactions but reduce bioavailability .
- Amino Substitution: 5-Amino derivatives exhibit dual hydrogen-bond donor/acceptor properties, critical for kinase inhibition .
- Steric Effects : Bulky substituents (e.g., benzodioxole) improve specificity but may limit membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
